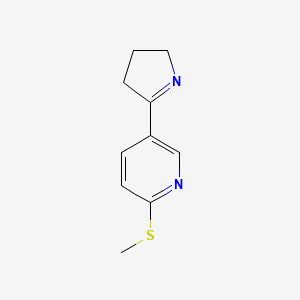
1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine is a chemical compound that features a cyclobutane ring attached to a methanamine group, with a 3,4,5-trimethoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the 3,4,5-trimethoxyphenyl group to the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4,5-Trimethoxyamphetamine: An amphetamine derivative with a trimethoxyphenyl group.
Colchicine: A natural product with a trimethoxyphenyl group, used as an anti-gout agent.
Uniqueness
1-(3,4,5-Trimethoxyphenyl)cyclobutanemethanamine is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This structural feature may contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
[1-(3,4,5-trimethoxyphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C14H21NO3/c1-16-11-7-10(14(9-15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6,9,15H2,1-3H3 |
InChI-Schlüssel |
JPPIJOVRSIIHKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)
![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)


![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)

![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)




![2-{[(1-hydroxy-3-methylcyclohexyl)methyl]amino}-N-methylacetamide](/img/structure/B11820560.png)
